molecular formula C16H18N2O2 B2370198 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone CAS No. 610802-14-7

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone

Cat. No.: B2370198
CAS No.: 610802-14-7
M. Wt: 270.332
InChI Key: BUGOSOINZUJAEJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone is a chemical compound with the molecular formula C16H18N2O2. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone typically involves the reaction of 2-naphthol with piperazine in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene ring or piperazine moiety are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

  • 1-Naphthalen-1-yloxy-1-piperazin-1-ylethanone
  • 2-Naphthalen-2-yloxy-1-piperazin-1-ylethanone

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-naphthalen-1-yloxy-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGOSOINZUJAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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